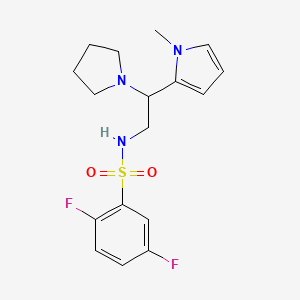
2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21F2N3O2S and its molecular weight is 369.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₂₁F₂N₃O₃S
- Molecular Weight : 385.4 g/mol
- CAS Number : 1049470-42-9
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways critical for various cellular processes. Notably, it has been shown to interact with neutral sphingomyelinase 2 (nSMase2), which is involved in sphingolipid metabolism and has implications in neurodegenerative diseases like Alzheimer's disease . The inhibition of nSMase2 leads to decreased ceramide production, which is linked to neuroinflammation and neuronal apoptosis.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated its effectiveness against various cancer cell lines, including colorectal and breast cancer cells. The mechanism involves the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival in cancer .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial effects. The compound's structure allows it to mimic p-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis. This property has been explored in various studies, confirming its potential as an antimicrobial agent.
Case Study 1: Alzheimer's Disease Model
A study involving a mouse model of Alzheimer’s disease assessed the pharmacokinetics and efficacy of the compound. Mice treated with the compound showed significant reductions in exosome release from the brain, suggesting a protective effect against neurodegeneration . The pharmacokinetic profile indicated substantial brain penetration, with a peak plasma concentration (Cmax) of 7.70 ± 0.75 nmol/mL.
Case Study 2: Cancer Cell Lines
In another investigation, the compound was tested against a panel of cancer cell lines. It demonstrated IC50 values lower than those of established chemotherapeutics, indicating potent cytotoxicity. Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its binding affinity .
Research Findings Summary
特性
IUPAC Name |
2,5-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O2S/c1-21-8-4-5-15(21)16(22-9-2-3-10-22)12-20-25(23,24)17-11-13(18)6-7-14(17)19/h4-8,11,16,20H,2-3,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAKLUPXHZKHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














